molecular formula C10H7N3O B1413100 6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine CAS No. 2197063-22-0

6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine

Cat. No. B1413100
CAS RN: 2197063-22-0
M. Wt: 185.18 g/mol
InChI Key: BZKZNTGBFVKGJT-UHFFFAOYSA-N
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Description

6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine is a chemical compound that has garnered significant interest in various scientific fields, including medicinal chemistry. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of imidazole derivatives, including 6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine, often involves reactions with 2-aminopyridines . For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported .


Molecular Structure Analysis

Imidazole, the core structure of 6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine, is a five-membered heterocyclic moiety that contains two nitrogen atoms . One of these nitrogen atoms bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole derivatives, including 6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine, show a broad range of chemical reactivity . For instance, they can undergo reactions with 2-aminopyridines and acetophenones in the presence of CuI to form imidazo[1,2-a]pyridines .


Physical And Chemical Properties Analysis

Imidazole, the core structure of 6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties, and due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Cancer Research

Derivatives of this compound have been evaluated for their anti-cancer properties, particularly by inhibiting PI3Kα, a protein linked to tumor growth and progression .

Aurora Kinase Inhibition

It has also been used in the design and synthesis of novel derivatives that act as Aurora kinase inhibitors, which are important targets in cancer therapy .

Antibacterial and Antifungal Applications

Some derivatives have shown antibacterial potential against various strains such as S. aureus, P. aeruginosa, E. coli, and antifungal activity against C. albicans .

Anti-tubercular Potential

Imidazole-containing compounds related to this structure have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .

Medicinal Chemistry

The compound’s oxazole moiety is significant in medicinal chemistry for the synthesis of oxazole-containing molecules with potential therapeutic applications .

Safety And Hazards

While specific safety and hazard information for 6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine is not available in the search results, it’s important to handle all chemical compounds with care. Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured .

Future Directions

The broad range of chemical and biological properties of imidazole derivatives, including 6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine, suggests that they have significant potential for the development of new drugs . Therefore, future research may focus on exploring their potential applications in medicinal chemistry and drug development .

properties

IUPAC Name

5-imidazo[1,2-a]pyridin-6-yl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c1-2-10-12-3-4-13(10)6-8(1)9-5-11-7-14-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKZNTGBFVKGJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1C3=CN=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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